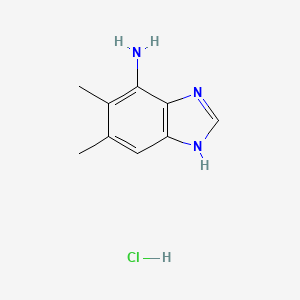

5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

5,6-dimethyl-1H-benzimidazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-5-3-7-9(12-4-11-7)8(10)6(5)2;/h3-4H,10H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMXYJITBHPZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)N=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride typically involves the condensation of o-phenylenediamine with suitable aldehydes or other reagents under acidic or basic conditions. One common method involves the reaction of 5,6-dimethylbenzimidazole with ammonia or amines in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzimidazole derivatives, including 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride, have been extensively studied for their antimicrobial , anticancer , and antiviral activities.

Antimicrobial Activity

Research has shown that compounds in the benzimidazole class exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have reported that derivatives of 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride demonstrate effectiveness against resistant bacterial strains and fungi due to their ability to disrupt cellular processes in microorganisms .

Anticancer Properties

Several studies have highlighted the potential of benzimidazole derivatives as anticancer agents. A series of synthesized compounds based on 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds derived from this structure have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), demonstrating significant cytotoxic effects .

Antiviral Efficacy

The antiviral potential of benzimidazole derivatives has also been explored. Certain studies indicate that these compounds can inhibit viral replication mechanisms, making them candidates for further development against viruses such as Bovine Viral Diarrhea Virus and Rotavirus .

Biological Applications

The biological applications of 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride extend to enzyme inhibition and antioxidant activity.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways associated with inflammation and oxidative stress. For instance, derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives are also noteworthy. Compounds derived from 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride have been evaluated for their ability to scavenge free radicals and reduce oxidative stress markers in biological systems .

Chemical Synthesis and Material Science

In addition to its biological applications, 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride serves as a valuable building block in synthetic chemistry.

Synthesis of Complex Molecules

This compound is utilized in the synthesis of more complex organic molecules through various chemical reactions such as oxidation and substitution reactions. It can be employed as a precursor for creating functionalized derivatives with enhanced biological activities .

Industrial Applications

Beyond pharmaceuticals, 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride finds applications in material science. Its derivatives are being explored for use in developing new materials with specific properties, such as improved thermal stability and mechanical strength .

Case Study 1: Anticancer Research

A study conducted by Moneer et al. synthesized a series of benzimidazole derivatives based on 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride and tested their anticancer effects on various cell lines. The results indicated that certain modifications to the benzimidazole structure significantly enhanced cytotoxicity against cancer cells compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of synthesized benzimidazole derivatives against drug-resistant strains. The study demonstrated that compounds derived from 5,6-dimethyl-1H-benzimidazol-7-amine hydrochloride exhibited potent antibacterial effects, suggesting their potential use in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

a) 5,6-Dimethyl-1H-benzimidazol-7-amine Dihydrochloride

- CAS No.: 21472-09-3

- Molecular Formula : C₉H₁₁N₃·2HCl

- Molecular Weight : 161.20 (free base); 234.12 (dihydrochloride)

- Key Differences: The dihydrochloride form exhibits higher solubility in polar solvents due to additional protonation. Reduced thermal stability compared to the monohydrochloride form .

b) N1,N1-Dimethylbenzene-1,3-diamine Hydrochloride

Heterocyclic Amine Salts

a) 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine Dihydrochloride

- CAS No.: 1417635-70-1

- Molecular Formula : C₇H₁₃Cl₂N₃

- Molecular Weight : 210.10 g/mol

- Key Differences :

b) 2,2-Dimethyl-1,3-benzodioxol-5-amine Hydrochloride

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| 5,6-Dimethyl-1H-benzimidazol-7-amine HCl | 1269052-77-8 | C₉H₁₂ClN₃ | 197.67 | 108 | Moderate |

| 5,6-Dimethyl-1H-benzimidazol-7-amine·2HCl | 21472-09-3 | C₉H₁₁N₃·2HCl | 234.12 | 95–98 | High |

| 5H-imidazo[1,5-a]pyridin-7-amine·2HCl | 1417635-70-1 | C₇H₁₃Cl₂N₃ | 210.10 | 150–152 | High |

| 2,2-Dimethyl-1,3-benzodioxol-5-amine HCl | 75200-79-2 | C₉H₁₂ClNO₂ | 201.65 | 110–112 | Low |

Table 2: Spectral Data Comparison

| Compound | FT-IR (N-H, cm⁻¹) | ¹H-NMR (Key Signals) | MS (m/z) |

|---|---|---|---|

| 5,6-Dimethyl-1H-benzimidazol-7-amine HCl | 3429, 3354 | δ 2.40 (CH₃), δ 6.85–7.32 (Ar-H) | 181 (M⁺) |

| N1,N1-Dimethylbenzene-1,3-diamine HCl | 3360, 3280 | δ 2.80 (N(CH₃)₂), δ 6.50–6.70 (Ar-H) | 172 (M⁺) |

| 5H-imidazo[1,5-a]pyridin-7-amine·2HCl | 3450, 3370 | δ 3.20 (CH₂), δ 7.10–7.40 (Ar-H) | 210 (M⁺) |

Actividad Biológica

5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride is a benzimidazole derivative characterized by its unique substitution pattern. This structure enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Chemical Formula

- Molecular Formula : C10H12ClN3

- Molecular Weight : 204.23 g/mol

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit a broad spectrum of antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

| Microorganism | MIC (µg/ml) | Standard (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 |

| Escherichia coli | 62.5 | 50 |

| Candida albicans | 250 | 500 |

These results suggest that 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HeLa and MCF-7.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of various benzimidazole derivatives, including 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride, the following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 8.3 |

| A375 | 5.2 |

These findings indicate that the compound exhibits significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride is primarily attributed to its ability to interact with various molecular targets within cells.

Enzyme Inhibition

Benzimidazole derivatives are known to inhibit key enzymes involved in critical biochemical pathways. For instance, they may disrupt energy metabolism by inhibiting malate dehydrogenase (MDH) in helminths, leading to reduced ATP levels .

Interaction with Receptors

The compound may also bind to specific receptors or proteins, modulating their activity and affecting cellular signaling pathways. This interaction can lead to apoptosis in cancer cells through the activation of caspases and subsequent DNA damage .

Medicinal Chemistry

5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride serves as a valuable building block for synthesizing more complex organic molecules with potential therapeutic applications.

Material Science

The compound is being explored for its properties in developing new materials with specific functionalities, such as corrosion inhibitors .

Q & A

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Nitrile gloves, ANSI Z87.1 goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill management : Neutralize with 10% acetic acid, absorb with vermiculite, and dispose as hazardous waste.

- Exposure response : Flush eyes with saline for 15 mins; seek medical evaluation for skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.